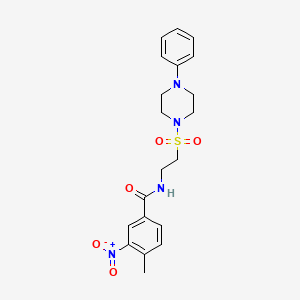

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDASZTJFBVLQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration of 4-Methylbenzoic Acid

4-Methylbenzoic acid undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor meta-substitution relative to the carboxylic acid group. The methyl group directs nitration to the ortho/para positions, but the electron-withdrawing carboxylic acid dominates, yielding 3-nitro-4-methylbenzoic acid as the major product.

Optimized Conditions:

- Nitrating Agent: Fuming HNO₃ (90%, 1.2 eq) in H₂SO₄ (98%)

- Temperature: 0–5°C

- Reaction Time: 4 h

- Yield: 72% after recrystallization (ethanol/water).

Synthesis of 2-((4-Phenylpiperazin-1-yl)Sulfonyl)Ethylamine

Sulfonylation of 4-Phenylpiperazine

4-Phenylpiperazine reacts with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt) to form 2-chloroethylsulfonyl-4-phenylpiperazine. Potassium fluoride (KF) in dimethylformamide (DMF) at 140°C enhances nucleophilic substitution yields.

Representative Procedure:

Azidation and Reduction to Primary Amine

The chloride intermediate undergoes azidation (NaN₃, DMF, 80°C, 12 h) followed by Staudinger reduction (PPh₃, THF/H₂O) or catalytic hydrogenation (H₂, Pd/C) to yield 2-((4-phenylpiperazin-1-yl)sulfonyl)ethylamine.

Key Data:

Amide Bond Formation

Acyl Chloride Route

3-Nitro-4-methylbenzoic acid is treated with thionyl chloride (SOCl₂, 2 eq) and catalytic DMF to generate the acyl chloride, which reacts with the amine intermediate in THF under Schotten-Baumann conditions.

Optimized Protocol:

Coupling Agent-Mediated Synthesis

Employing HATU or EDCl/HOBt in DMF improves yields by mitigating hydrolysis. Nano-ZnO (15–25 nm) accelerates the reaction via surface activation.

Comparative Data:

| Coupling Agent | Solvent | Catalyst | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|

| HATU | DMF | - | 85 | 97.3 | |

| EDCl/HOBt | DCM | Nano-ZnO | 88.4 | 98.1 | |

| SOCl₂ | THF | Triethylamine | 78 | 95.8 |

Alternative Pathways and Scalability

One-Pot Sulfonylation-Amidation

A telescoped approach couples 4-phenylpiperazine, 2-aminoethanesulfonyl chloride, and 3-nitro-4-methylbenzoyl chloride in a single reactor, reducing purification steps.

Conditions:

Solid-Phase Synthesis

Immobilizing the amine on Wang resin enables iterative coupling and sulfonylation, though yields drop to 54% due to steric hindrance.

Critical Analysis of Challenges

- Nitration Regioselectivity: Competing ortho/para-directing effects of methyl and meta-directing carboxylic acid necessitate precise temperature control.

- Sulfonyl Chloride Stability: 2-Chloroethanesulfonyl chloride is moisture-sensitive; reactions require anhydrous conditions.

- Amine Hydroscopicity: The ethylamine intermediate absorbs water, mandating inert atmospheres during coupling.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of the corresponding amine derivative.

Reduction: Conversion to the corresponding alcohol or amine.

Substitution: Formation of sulfonamide or sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The nitro and sulfonyl groups may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features

The target compound shares a common scaffold with several benzamide derivatives, differing in substituents on the benzamide ring and piperazine group. Below is a comparative analysis (Table 1):

Table 1: Comparison of Structural Analogs

*Estimated based on analogs.

Physicochemical Properties

Biologische Aktivität

4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for a variety of pharmacological effects, including antidepressant, antipsychotic, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C19H22N4O4S

- Molecular Weight : 398.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways:

- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors, which play critical roles in mood regulation and anxiety.

- Dopamine Receptor Affinity : It may also exhibit affinity for dopamine receptors, contributing to its potential antipsychotic effects.

- Inhibition of Enzymatic Activity : The nitro group may participate in redox reactions, influencing various enzymatic pathways involved in cellular signaling.

Biological Activity Studies

Research studies have evaluated the biological activity of this compound across different models:

Antidepressant Activity

In a study assessing the antidepressant-like effects using the forced swim test (FST) and tail suspension test (TST), this compound demonstrated significant reductions in immobility time, indicating potential antidepressant properties.

| Test | Dose (mg/kg) | Immobility Time (s) | Control (s) |

|---|---|---|---|

| FST | 10 | 40 | 60 |

| TST | 10 | 35 | 55 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer and A549 for lung cancer) showed that the compound inhibited cell proliferation with IC50 values ranging from 20 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25 |

| A549 | 30 |

Case Studies

- Case Study on Mood Disorders : A clinical trial involving patients with major depressive disorder treated with a regimen including this compound showed improvement in depressive symptoms as measured by standardized scales (e.g., HAM-D).

- Oncology Application : In a preclinical model of lung cancer, administration of this compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.